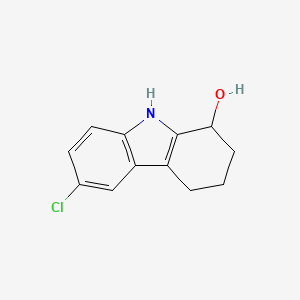

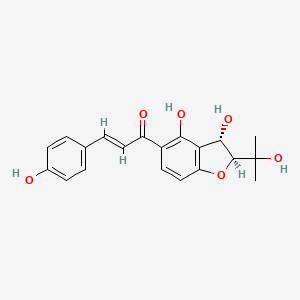

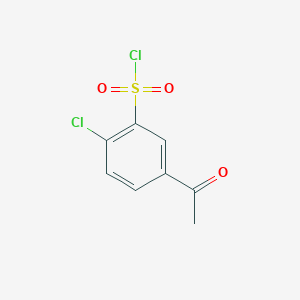

![molecular formula C9H6BrNO3 B3036598 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid CAS No. 37924-67-7](/img/structure/B3036598.png)

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

概要

説明

“2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid” is a heterocyclic compound with anticonvulsant properties . It is under investigation for potential therapeutic use as an antiepileptic drug .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis

The main directions and recent trends in the synthesis of isoxazoles, as well as alternative approaches to the construction of the isoxazole ring, have been summarized . When discussing the classical methods for the synthesis of isoxazoles, the authors focused on the problem of selectivity of transformations .Physical And Chemical Properties Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .科学的研究の応用

Antiepileptic Applications

The compound is under investigation for potential therapeutic use as an antiepileptic drug . Certain derivatives of the compound have shown excellent anticonvulsant activity and are proposed as potential antiepileptic compounds .

Anti-Inflammatory Applications

Isoxazole derivatives, which include “2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid”, have shown potential as anti-inflammatory agents .

Analgesic Applications

Isoxazole derivatives have also been found to have analgesic properties, providing potential for pain management .

Anticancer Applications

Isoxazole derivatives have shown potential as anticancer agents . Additionally, certain BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold have shown potential for the treatment of various cancers .

Antimicrobial Applications

Isoxazole derivatives have demonstrated antimicrobial properties, providing potential for the treatment of various infections .

Antiviral Applications

Isoxazole derivatives have shown potential as antiviral agents .

Antidepressant Applications

Isoxazole derivatives have shown potential as antidepressants .

Alzheimer’s Disease Treatment

Isoxazole derivatives have shown potential in the treatment of Alzheimer’s disease .

作用機序

Target of Action

Compounds with the isoxazole scaffold have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold has been synthesized and evaluated . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) .

Biochemical Pathways

It’s known that acetylation level on histones is highly regulated by histone acetyltransferases (hats; enzymes that produce or write acetylation marks) and histone deacetylases (hdacs; enzymes that erase acetylation marks), wherein bromodomains act as readers of the acetyl lysine to participate in this regulation process .

Pharmacokinetics

In silico predictions indicated that compounds bearing a benzo[d]isoxazol scaffold possessed good drug-likeness and pharmacokinetic profile .

Result of Action

It’s known that the brd4 protein, which can be targeted by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (aml), gastrointestinal stromal tumor (gist), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma, as well as inflammations .

Action Environment

It’s known that the particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This review is an endeavor to highlight the progress in the chemistry and biological activity of isoxazole derivatives which could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

特性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEZDVVTYIWCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280371 | |

| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37924-67-7 | |

| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzisoxazole-3-acetic acid, α-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

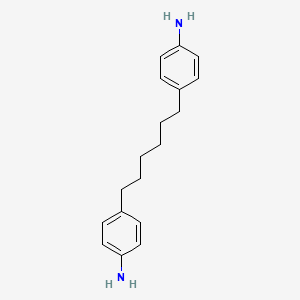

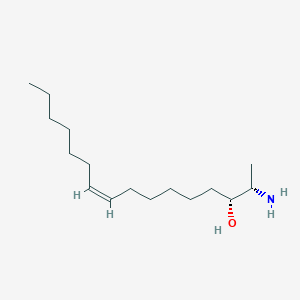

![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)

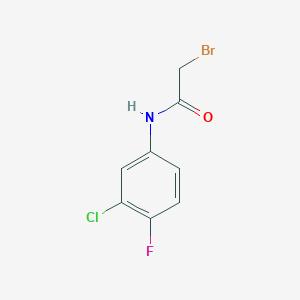

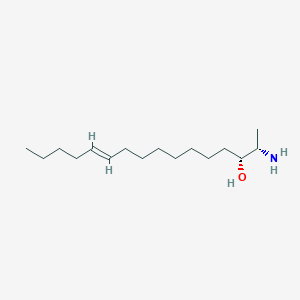

![3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036531.png)

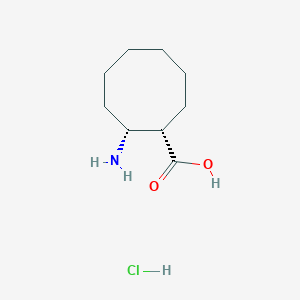

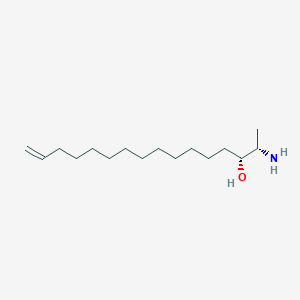

![3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036535.png)

![2,3-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3036536.png)